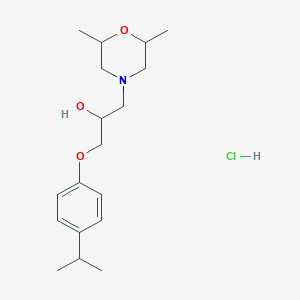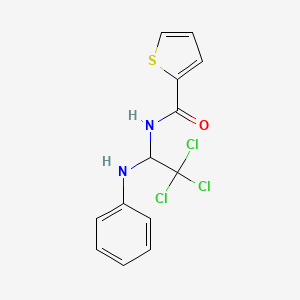![molecular formula C14H21NO2 B5112903 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5112903.png)
2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol, also known as MPMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of the natural product, thymol, and has been found to possess a range of interesting biochemical and physiological effects. In
科学的研究の応用
2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol has been shown to have neuroprotective effects. Specifically, 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol has been found to protect neurons against oxidative stress and to promote the growth and survival of neurons. This makes it a potentially useful compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain. Specifically, 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol has been shown to activate the ERK and AKT signaling pathways, which are involved in cell survival and growth. It has also been shown to inhibit the JNK signaling pathway, which is involved in cell death. These effects may underlie the neuroprotective effects of 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol has been found to have several other interesting biochemical and physiological effects. For example, it has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This effect may contribute to its potential use in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol for lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies, even at relatively high doses. This makes it a potentially useful compound for in vivo studies. However, one limitation of 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol. One area of interest is in the development of more efficient synthesis methods for this compound. Another area of research is in the elucidation of the mechanism of action of 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol in humans, as well as its potential use in the treatment of neurodegenerative diseases.
合成法
The synthesis of 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol involves several steps, starting with the reaction of thymol with formaldehyde and paraformaldehyde to form 2-methoxy-4-formylphenol. This intermediate product is then reacted with methylamine and 3-methylpiperidine to produce 2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol. The yield of this reaction is typically around 50%, making it a relatively efficient synthesis method.
特性
IUPAC Name |
2-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-4-3-7-15(9-11)10-12-5-6-13(16)14(8-12)17-2/h5-6,8,11,16H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBHVGBXIAAQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-((3-methylpiperidin-1-yl)methyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{2-cyano-3-oxo-3-[(2-phenylethyl)amino]-1-propen-1-yl}benzoate](/img/structure/B5112822.png)
![4-[4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5112824.png)


![N-benzyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5112854.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5112857.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5112875.png)
![N-(3-cyclopentylpropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5112887.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B5112892.png)

![8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline](/img/structure/B5112909.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5112910.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B5112918.png)